3-hydroxy-N'-[(1E)-1-(pyridin-2-yl)ethylidene]naphthalene-2-carbohydrazide
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Overview
Description
3-hydroxy-N'-[(1E)-1-(pyridin-2-yl)ethylidene]naphthalene-2-carbohydrazide is a hydrazone compound known for its interesting biological activities and coordination capabilities. Hydrazone compounds are typically synthesized by the reaction of aldehydes with hydrazines, resulting in high yields and purity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N'-[(1E)-1-(pyridin-2-yl)ethylidene]naphthalene-2-carbohydrazide involves the reaction of 3-hydroxy-2-naphthoic acid hydrazide with 2-pyridinecarboxaldehyde. The reaction is typically carried out in an ethanol solution under reflux conditions for several hours. The resulting product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N'-[(1E)-1-(pyridin-2-yl)ethylidene]naphthalene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antibacterial, antifungal, and antitumor activities.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-N'-[(1E)-1-(pyridin-2-yl)ethylidene]naphthalene-2-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound’s hydrazone group plays a crucial role in its reactivity and coordination properties .
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-N′-[methyl(2-pyridyl)methylene]-2-naphthohydrazide
- 3-hydroxy-N′-(3,5-dibromo-2-hydroxybenzylidene)-2-naphthohydrazide
Uniqueness
3-hydroxy-N'-[(1E)-1-(pyridin-2-yl)ethylidene]naphthalene-2-carbohydrazide is unique due to its specific structure, which allows it to form stable metal complexes and exhibit significant biological activities. Its combination of a naphthalene ring, pyridine ring, and hydrazone group contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15N3O2 |
---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
3-hydroxy-N-[(E)-1-pyridin-2-ylethylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H15N3O2/c1-12(16-8-4-5-9-19-16)20-21-18(23)15-10-13-6-2-3-7-14(13)11-17(15)22/h2-11,22H,1H3,(H,21,23)/b20-12+ |
InChI Key |
ZOXYYSWRPSXYFE-UDWIEESQSA-N |
SMILES |
CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C3=CC=CC=N3 |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC2=CC=CC=C2C=C1O)/C3=CC=CC=N3 |
Canonical SMILES |
CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C3=CC=CC=N3 |
Origin of Product |
United States |
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